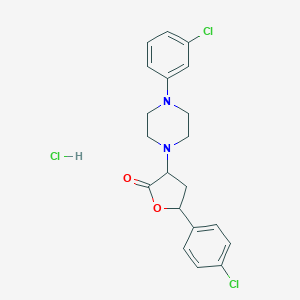
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of furanones and has a molecular weight of 438.3 g/mol.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its binding to the dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their activity. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
生化和生理效应
The biochemical and physiological effects of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride include a decrease in the release of dopamine and serotonin, which can lead to a decrease in mood, motivation, and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects.
实验室实验的优点和局限性
One of the advantages of using 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in lab experiments is its potent and selective antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which allows for the precise manipulation of these neurotransmitter systems. However, a limitation of its use is its potential for off-target effects, as it may also bind to other receptors in the brain.
未来方向
There are several future directions for the use of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in scientific research. One possible direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is the development of more selective and potent compounds based on its structure, which may have improved therapeutic potential. Additionally, its potential as a tool for studying the neural mechanisms underlying psychiatric disorders, such as schizophrenia and depression, warrants further investigation.
合成方法
The synthesis of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylpiperazine to form the intermediate compound, which is then reacted with furan-2(3H)-one to produce the final product.
科学研究应用
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
属性
CAS 编号 |
139084-83-6 |
|---|---|
产品名称 |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride |
分子式 |
C20H21Cl3N2O2 |
分子量 |
427.7 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C20H20Cl2N2O2.ClH/c21-15-6-4-14(5-7-15)19-13-18(20(25)26-19)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17;/h1-7,12,18-19H,8-11,13H2;1H |
InChI 键 |
BSLXWUIQYHMFBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
规范 SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
同义词 |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-pip erazinyl)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



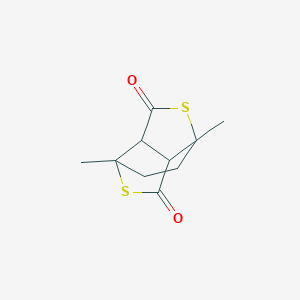
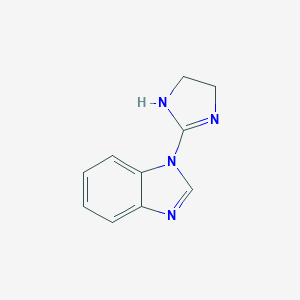
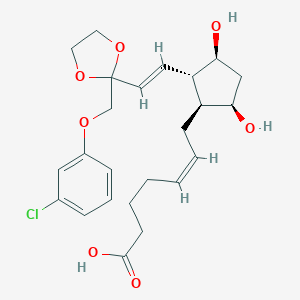
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
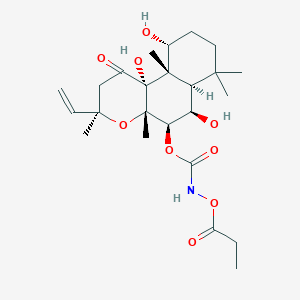
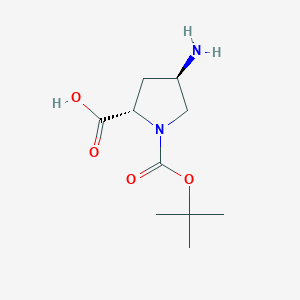
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
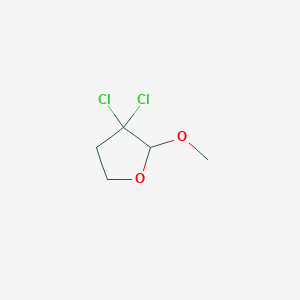
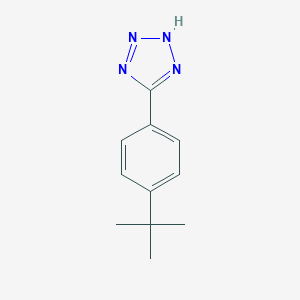
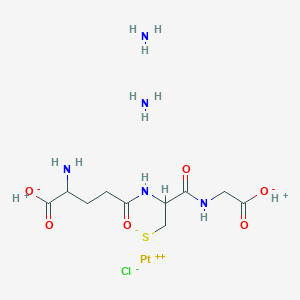
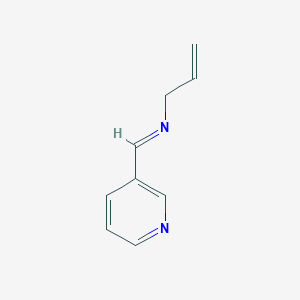
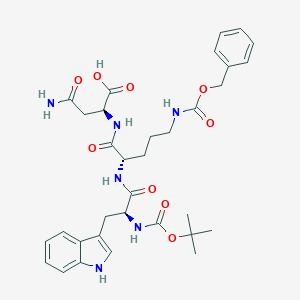
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)